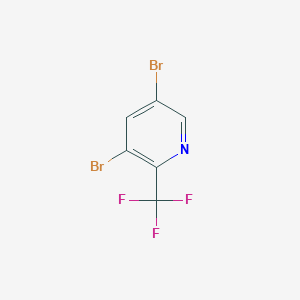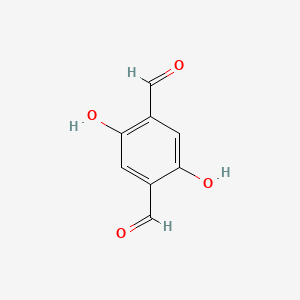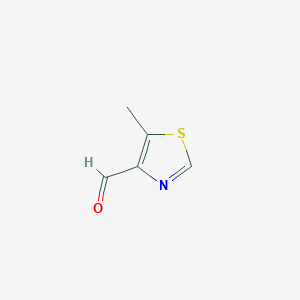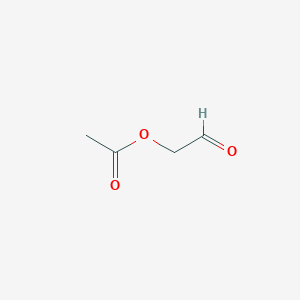
Resibufagin
Overview
Description
Resibufagin is a type of bufadienolide isolated from the venom of Bufo bufo gargarizans . It has been found to have anti-tumor activities .
Synthesis Analysis
Resibufagin has been isolated from both “thin-plate” Ch’an Su and “disk-like” one . The structure of resibufagin was assigned to be 3β-hydroxy-19-oxo-14β, 15β-epoxy-5β-bufa-20, 22-dienolide based on chemical and spectral evidence .Molecular Structure Analysis
The molecular formula of Resibufagin is C24H30O5 . It has a molecular weight of 398.492 . The exact mass is 398.209320 .Chemical Reactions Analysis
Treatment of Resibufagin with sodium borohydride afforded an alcohol, named resibufaginol . Oxidation of an acetate obtained from Resibufagin with chromium trioxide gave a corresponding 10-carboxylic acid, which was methylated to afford a 10-methyl carboxylate . Treatment of Resibufagin with hydroxylamine hydrochloride and sodium acetate gave the corresponding oxime .Physical And Chemical Properties Analysis
Resibufagin has a density of 1.3±0.1 g/cm3 . It has a boiling point of 592.1±50.0 °C at 760 mmHg . The flash point is 205.2±23.6 °C . The vapour pressure is 0.0±3.8 mmHg at 25°C . The index of refraction is 1.613 .Scientific Research Applications
1. Chemical Structure and Derivatives
Resibufogenin, a bufadienolide, has been isolated from "thin-plate" Ch'an Su and "disk-like" one. Its structure is identified as 3β-hydroxy-19-oxo-14β, 15β-epoxy-5β-bufa-20, 22-dienolide. Through various chemical treatments, derivatives like resibufaginol and various oximes and acetates have been synthesized, indicating its potential for diverse biochemical applications (Kamano, Hatayama, Shinohara, & Komatsu, 1971).
2. Analgesic Effects
Studies on the analgesic effects of resibufogenin (RBG) extracted from Bufonis Venenum have been conducted. These studies suggest that RBG, in comparison with other bufadienolides like cinobufagin and bufalin, shows significant analgesic effects, though it is comparatively weaker. The research highlights the importance of the concentration and compatibility of RBG in producing these effects (Zhang Jin-men, 2014).
3. Methodological Developments in Chemical Analysis
Innovative methods for analyzing resibufogenin have been developed, such as a microwave-assisted silylation followed by gas chromatography–mass spectrometry. This method enhances the qualitative analysis of resibufogenin and other bufadienolides, underscoring the ongoing advancements in analytical techniques for these compounds (Xiao-yan Zhu, Meng, Chen, & Liu, 2009).
4. Anti-Proliferative Effects on Cancer Cells
Resibufogenin has been shown to exhibit anti-proliferative effects against cancer cells. It induces G1-phase arrest in malignant tumor cells, notably in human colon and lung cancer cells. This effect is attributed to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle, suggesting a potential therapeutic application in cancer treatment (Ichikawa, Sowa, Iizumi, Aono, & Sakai, 2015).
5. Pharmaceutical Formulation Development
Resibufogenin has been used in the development of novel pharmaceutical formulations. For instance, a stable Lutrol F127 based solid dispersion has been designed for synchronized release of bufadienolides, including resibufogenin. This approach highlights the potential of resibufogenin in advanced pharmaceutical applications, aiming to improve bioavailability and therapeutic efficacy (Wenbao Zuo, Li, Zhao, Fu, Fei, Yu, & Yang, 2018).
6. Metabolic Studies and Pharmacokinetics
Significant research has been devoted to understanding the metabolic profiles and pharmacokinetics of resibufogenin. A method for simultaneous determination of resibufogenin and its metabolites in rat plasma was developed for studying its metabolic profiles. This research is crucial for comprehending the in vivo metabolism of resibufogenin and supports further investigation into its mechanisms of activity and toxicity, facilitating appropriate clinical application (Wei, An, Li, Wang, Ji, Hou, Wu, & Guo, 2019).
7. Cytotoxicity and Antitumor Activity
The microbial transformation of resibufogenin has been studied for its cytotoxic steroids and potential antitumor activity. These transformations offer a unique approach to preparing new bufadienolides with increased cytotoxic activity, providing insight into the structure-activity relationship of these compounds (Zhang, Sun, Liu, Yu, & Xu, 2007).
Safety and Hazards
properties
IUPAC Name |
(1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19?,20-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJTMIVTFTLOA-UIZOPSFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)CC2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474925 | |
| Record name | RESIBUFAGIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resibufagin | |
CAS RN |
20987-24-0 | |
| Record name | RESIBUFAGIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RESIBUFAGIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



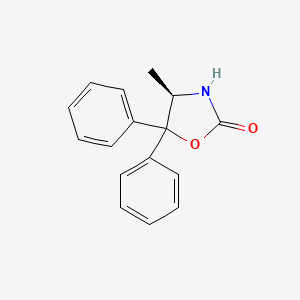

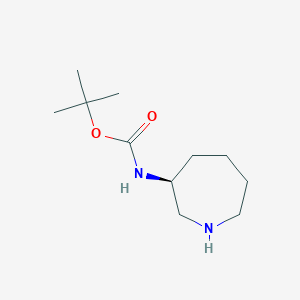
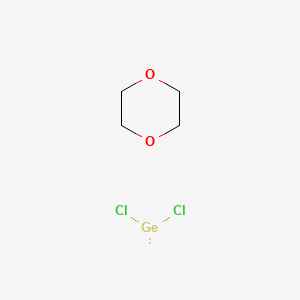


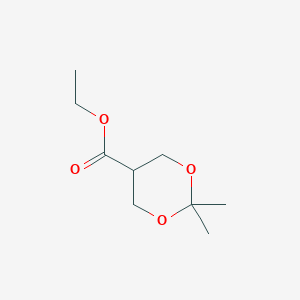
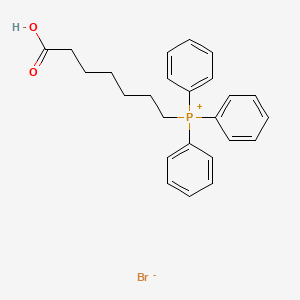
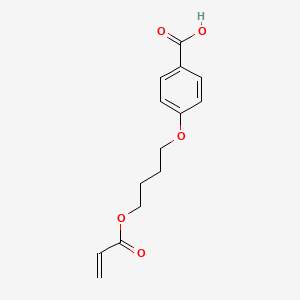
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
